Eliprodil is a synthetic molecule classified as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. [, , , , , , , , , ] It exhibits selectivity for NMDA receptors containing the NR2B subunit. [, , , , , , , , , , ] This selectivity makes eliprodil a valuable tool in scientific research for investigating the role of NR2B-containing NMDA receptors in various physiological and pathological processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Eliprodil is a compound recognized for its role as an antagonist of the N-methyl-D-aspartate receptor, specifically targeting the NR2B subunit. This receptor is integral to synaptic plasticity and has implications in various neurological disorders. Eliprodil's unique properties and potential therapeutic applications have made it a subject of interest in pharmacological research.
Eliprodil is classified as a piperidine derivative and is primarily studied for its neuroprotective effects. It was initially developed for its potential in treating conditions such as depression and schizophrenia. The compound is known chemically as (R)-N-(2-(4-chlorophenyl)-1-piperidinyl)-2-hydroxy-3-methoxybenzamide, with a molecular formula of C₁₅H₁₈ClN₃O₂. Its structure allows it to interact selectively with the NMDA receptor, influencing neurotransmission and neuroprotection.
The synthesis of Eliprodil involves several key steps, often starting from readily available precursors. A notable method includes the resolution of racemic Eliprodil into its enantiomers using chiral high-performance liquid chromatography. This process allows for the isolation of the (R) and (S) forms, which exhibit different affinities for NMDA receptors, particularly the NR2B subunit .
A typical synthetic route can be summarized as follows:
Eliprodil's molecular structure consists of a piperidine ring substituted with a 4-chlorophenyl group and a 2-hydroxy-3-methoxybenzamide moiety. The stereochemistry at the piperidine nitrogen plays a critical role in its biological activity.
The compound's three-dimensional conformation has been analyzed using X-ray crystallography, providing insights into its spatial arrangement and potential interaction sites with receptors .
Eliprodil undergoes various chemical reactions that can be utilized for further modifications or derivatizations:
These reactions are essential for synthesizing analogs that may exhibit improved efficacy or selectivity.
Eliprodil acts primarily as an antagonist at the NMDA receptor, specifically inhibiting the NR2B subunit's activity. This action modulates glutamatergic neurotransmission, which is pivotal in processes such as learning and memory.
Eliprodil exhibits several notable physical and chemical properties:
These properties are crucial for formulating Eliprodil into pharmaceutical preparations .
Eliprodil has been investigated for various applications beyond its initial development:
Its unique properties continue to inspire research aimed at developing new therapeutic agents targeting glutamatergic systems .
Eliprodil exhibits exceptional selectivity for NMDA receptors containing the GluN2B subunit (NR2B), which distinguishes it from broad-spectrum NMDA antagonists like MK-801. This selectivity arises from its high-affinity binding to an allosteric modulatory site on GluN2B-containing receptors, with IC50 values in the sub-micromolar range (0.5–1 µM) [3] [7]. In contrast, it shows minimal activity at receptors composed of GluN2A, GluN2C, or GluN2D subunits [7] [10].
Mechanistic implications:
Table 1: Selectivity Profile of Eliprodil at NMDA Receptor Subunits
Subunit Composition | Binding Affinity | Functional Effect |
---|---|---|
GluN1/GluN2B | High (IC50 ≈ 0.5 µM) | Potent inhibition of Ca2+ influx |
GluN1/GluN2A | Low | Minimal effect on synaptic currents |
GluN1/GluN2C/D | Negligible | No significant block |
Eliprodil targets the polyamine modulatory site on NMDA receptors, a domain distinct from glutamate, glycine, or ion-channel binding sites [1] [5]. This site recognizes endogenous polyamines (e.g., spermidine), which potentiate NMDA receptor activity. Eliprodil acts as a synthetic antagonist at this site, inducing allosteric inhibition of receptor function.
Key characteristics:
Excitotoxicity—driven by pathological Ca2+ influx through overactivated NMDA receptors—is a hallmark of ischemic stroke and seizure disorders. Eliprodil mitigates this by reducing Ca2+ permeability specifically in GluN2B-containing receptors, which exhibit prolonged channel openings and higher Ca2+ conductance than other subtypes [3] [7].
Experimental evidence:
Table 2: Eliprodil’s Modulation of Calcium-Dependent Excitotoxicity Pathways
Pathway | Effect of Eliprodil | Functional Outcome |
---|---|---|
NMDA receptor Ca2+ influx | ↓ in GluN2B-containing receptors | Reduced mitochondrial dysfunction |
Calpain activation | Indirectly suppressed | Attenuated cytoskeletal degradation |
NO synthase activity | Modulated via Ca2+-dependent pathways | Lowered neurotoxic NO production |
Unlike broad NMDA antagonists that impair synaptic plasticity, eliprodil’s subunit selectivity preserves physiological neurotransmission while aiding functional recovery after hypoxia.
Critical findings:
Table 3: Effects of Eliprodil on Synaptic Parameters Post-Hypoxia
Parameter | Effect of Eliprodil | Significance |
---|---|---|
EPSP recovery (CA1) | 85% restoration vs. 20% in controls | Functional synaptic rescue |
Delayed neuronal death (CA1) | Minimal reduction | Survival requires additional mechanisms |
Delayed neuronal death (CA3) | >50% reduction | GluN2B specificity enables structural protection |
Myelination | 2–4.7-fold increase in internodes | σ-receptor-mediated repair mechanism |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7